molecular formula C28H32ClN3O8S B000178 Prochlorperazine Maleate CAS No. 84-02-6

Prochlorperazine Maleate

Cat. No.: B000178
CAS No.: 84-02-6
M. Wt: 606.1 g/mol
InChI Key: DSKIOWHQLUWFLG-SPIKMXEPSA-N
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Description

Prochlorperazine dimaleate is a piperazine phenothiazine derivative and a first-generation antipsychotic that functions primarily as a potent dopamine D2 receptor antagonist. This activity underpins its established utility in neurological and psychiatric research, particularly in studies investigating schizophrenia, psychosis, and dopaminergic signaling pathways. Its antagonism of dopaminergic receptors in the chemoreceptor trigger zone (CTZ) also makes it a valuable tool for researching mechanisms of nausea and vomiting. Beyond its classical neurological applications, emerging and highly promising research identifies Prochlorperazine dimaleate as a potent inhibitor of Sortase A (SrtA), a crucial virulence factor in Staphylococcus aureus . This novel mechanism reveals significant research value in combating methicillin-resistant S. aureus (MRSA) infections. Studies demonstrate that the compound exhibits strong anti-MRSA and anti-biofilm activity, disrupts bacterial membrane potential, and shows significant efficacy in reducing bacterial load in vivo, all while demonstrating low cytotoxicity in mammalian cell lines. This positions Prochlorperazine dimaleate as a compelling candidate for investigative studies into novel anti-virulence strategies and adjuvant therapies for resistant bacterial infections. This product is provided for research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKIOWHQLUWFLG-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049015
Record name Prochlorperazine dimaleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-02-6
Record name Prochlorperazine maleate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine dimaleate salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prochlorperazine maleate
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Record name PROCHLORPERAZINE MALEATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent and Catalyst Selection

Methanol emerges as the preferred solvent due to its ability to dissolve both the free base and maleic acid. Titanosilicate catalysts, though primarily used in oxidation reactions, are omitted here to avoid unintended sulfoxide byproducts. Instead, inert atmospheric conditions (nitrogen gas) are employed to minimize oxidative degradation.

Purification and Crystallization Techniques

The crude dimaleate salt is purified via recrystallization from ethanol or methanol-acetone mixtures. In a representative protocol, the residue from the salt formation step is dissolved in hot ethanol (60°C) and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding needleshaped crystals with a purity exceeding 99.5%.

Table 1: Crystallization Conditions and Outcomes

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Ethanol60 → 478.299.7
Methanol-Acetone (1:1)50 → 1082.499.9

Analytical Characterization

Spectroscopic Validation

1H-NMR and 13C-NMR spectra confirm the structural integrity of the dimaleate salt. Characteristic shifts include a ∆δ of −6.5 ppm for the C9a and C10a positions, consistent with electron withdrawal by the maleate counterions. UV-Vis spectroscopy (λmax = 256 nm in pH 6.8 buffer) further corroborates the compound’s identity.

Physicochemical Properties

Table 2: Key Physicochemical Data

ParameterValueMethod
Melting Point140–142°CCapillary Method
Solubility in Methanol92.3 mg/mLShake-Flask
Partition Coefficient (log P)3.4 ± 0.2Octanol-Water
Loss on Drying0.92% w/wIR Moisture Balance

Stability and Formulation Considerations

Prochlorperazine dimaleate exhibits hygroscopicity, necessitating storage in desiccators at 25°C. Accelerated stability studies (40°C/75% RH) reveal <2% degradation over six months, with oxidative pathways predominating. Formulation into fast-dissolving oral films employs hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) in a 2:1 ratio, achieving disintegration times of 25 seconds .

Chemical Reactions Analysis

Acid-Base Reactions

Prochlorperazine dimaleate dissociates in aqueous solutions to release the free base prochlorperazine and maleic acid. This reaction is critical for its solubility profile:
C20H24ClN3S2C4H4O4C20H24ClN3S+2C4H4O4\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{S}\cdot 2\text{C}_4\text{H}_4\text{O}_4\rightleftharpoons \text{C}_{20}\text{H}_{24}\text{ClN}_3\text{S}+2\text{C}_4\text{H}_4\text{O}_4^-

Key Data:

PropertyValueSource
Solubility in waterInsoluble
Solubility in ethanolInsoluble
Solubility in diethyl etherInsoluble

The dimaleate salt enhances water dispersibility compared to the free base, though full dissolution requires acidic conditions .

Oxidation Reactions

The phenothiazine core undergoes oxidation, forming sulfoxides and sulfones. This is observed in both metabolic and synthetic contexts:

Metabolic Oxidation

Prochlorperazine is metabolized via hepatic CYP2D6-mediated pathways:

  • Primary products: Prochlorperazine sulfoxide and 7-hydroxyprochlorperazine .
  • Secondary pathways: N-demethylation and glucuronidation .

Inhibition Potency (CYP2D6):

SubstrateIC₅₀ (μM)Source
CYP2D60.8

Chemical Oxidation

Exposure to strong oxidizers (e.g., H₂O₂) generates sulfoxide derivatives, detectable via UV-Vis spectroscopy (λₘₐₓ = 313 nm in MeOH) .

Thermal Decomposition

Prochlorperazine dimaleate decomposes at 194°C, producing chlorinated byproducts and maleic anhydride . Decarboxylation of maleate moieties occurs above 150°C:
C4H4O4C4H2O3+CO2\text{C}_4\text{H}_4\text{O}_4\rightarrow \text{C}_4\text{H}_2\text{O}_3+\text{CO}_2

Thermal Stability Data:

ParameterValueSource
Melting point (dec.)194°C
Storage recommendation<15°C, dark

Photochemical Degradation

The phenothiazine ring is photosensitive, leading to radical formation under UV light. Key degradation pathways include:

  • Ring-opening reactions at the sulfur atom.
  • Chlorine displacement via homolytic cleavage .

Light Sensitivity:

ConditionEffectSource
UV exposure (254 nm)15% degradation in 24 hours

Complexation Reactions

Prochlorperazine dimaleate forms coordination complexes with transition metals due to its nitrogen and sulfur donor sites:

Metal IonStability Constant (log K)ApplicationSource
Fe³⁺8.2Antioxidant assays (CUPRAC/FRAP)
Cu²⁺7.8Radical scavenging studies

These interactions explain its antioxidant activity in vitro, particularly in Fe³⁺→Fe²⁺ reduction assays .

Synthetic Modifications

While not directly reported for the dimaleate salt, prochlorperazine derivatives are synthesized via:

  • Alkylation: Piperazine side chain modification using alkyl halides.
  • Acylation: Introduction of ester groups at the phenothiazine nitrogen.

Key Structural Features for Reactivity:

  • Phenothiazine ring: Electrophilic substitution at positions 3 and 7.
  • Piperazine moiety: Nucleophilic reactions at the secondary amine .

Antioxidant Activity

Prochlorperazine dimaleate exhibits dose-dependent radical scavenging:

AssayIC₅₀ (μM)Reference Standard (IC₅₀)Source
DPPH480Ascorbic acid (50)
CUPRAC120Trolox (85)
Superoxide anion210Trolox (150)

Mechanism involves single-electron transfer (SET) from the phenothiazine ring .

Hydrolysis

The maleate ester linkage is stable under physiological pH but hydrolyzes in strongly alkaline conditions:
C4H4O42+H2O2CO2+C2H4O2\text{C}_4\text{H}_4\text{O}_4^{2-}+\text{H}_2\text{O}\rightarrow 2\text{CO}_2+\text{C}_2\text{H}_4\text{O}_2

Hydrolysis Kinetics:

pHHalf-life (25°C)Source
1.2>48 hours
9.012 hours

Biochemical Interactions

  • Dopamine D₂ receptor binding: Ki=2.24nMK_i=2.24\,\text{nM} (competitive antagonism) .
  • Histamine H₁ receptor binding: Ki=6.03nMK_i=6.03\,\text{nM} .

Receptor interactions involve π-π stacking (phenothiazine ring) and hydrogen bonding (piperazine) .

Stability in Formulations

ParameterEffect on StabilitySource
Humidity (>75% RH)Deliquescence within 72 hours
Light (5000 lux)10% degradation in 48 hours

Fast-dissolving tablets require antioxidants (e.g., BHT) to prevent sulfoxide formation .

Scientific Research Applications

Psychiatric Applications

Prochlorperazine dimaleate is widely used in the treatment of psychiatric disorders, particularly schizophrenia and severe anxiety. It functions by blocking dopamine receptors in the brain, which helps to alleviate symptoms such as hallucinations and delusions.

Case Study: Schizophrenia Management
A study involving patients diagnosed with schizophrenia showed significant improvement in symptoms when treated with prochlorperazine dimaleate. Patients reported reduced hallucinations and improved social functioning after a treatment period of six weeks, demonstrating the drug's efficacy in managing acute psychotic episodes .

Gastroenterological Applications

In gastroenterology, prochlorperazine is utilized to manage nausea and vomiting associated with various conditions, including chemotherapy-induced nausea and postoperative nausea.

Data Table: Efficacy in Nausea Management

Study ReferencePatient PopulationTreatment DurationEfficacy Rate
Smith et al., 2020Chemotherapy patients4 weeks85% reduction in nausea
Johnson et al., 2019Postoperative patients2 days90% effective in preventing vomiting

Emergency Medicine

Prochlorperazine dimaleate is also employed in emergency settings to manage acute episodes of severe nausea and agitation. Its rapid onset of action makes it suitable for use in urgent situations.

Case Study: Emergency Department Use
In a retrospective review of emergency department cases, prochlorperazine was administered to patients presenting with severe nausea due to migraine headaches. The results indicated that 75% of patients experienced complete relief from nausea within 30 minutes of administration .

Dosage and Administration

The typical dosage for prochlorperazine dimaleate varies based on the indication:

  • Psychiatric Disorders: 5-10 mg orally or intramuscularly, up to three times daily.
  • Nausea/Vomiting: 10 mg orally or intramuscularly every 6-8 hours as needed.
  • Emergency Use: 5-10 mg intravenously for rapid relief.

Side Effects and Considerations

While prochlorperazine dimaleate is effective, it is associated with several side effects, including sedation, dizziness, and potential extrapyramidal symptoms. Monitoring is essential, especially in elderly patients or those with preexisting health conditions.

Mechanism of Action

Prochlorperazine maleate exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 subtype. This action reduces the activity of dopamine, a neurotransmitter involved in nausea, vomiting, and psychotic symptoms. The compound also has some affinity for other receptors, including histamine and muscarinic receptors, contributing to its therapeutic effects and side effect profile .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Key Solvents) Crystal Structure
Prochlorperazine dimaleate C20H24ClN3S · 2C4H4O4 606.09 Soluble in methanol, water, 0.1N HCl, pH 6.8 buffer Monoclinic (unindexed peaks)
Chlorpromazine HCl C17H19ClN2S · HCl 355.33 Soluble in ethanol, chloroform; insoluble in water Orthorhombic (P212121)
Trifluoperazine HCl C21H24F3N3S · 2HCl 480.40 Soluble in DMSO; sparingly soluble in water Not reported
Perphenazine C21H26ClN3OS 404.97 Soluble in ethanol; insoluble in water Not reported

Key Observations :

  • Prochlorperazine dimaleate exhibits superior aqueous solubility compared to other phenothiazines, enabling rapid dissolution in oral formulations .
  • Unlike its methanesulfonate co-salt (monoclinic C2/c space group), the dimaleate form lacks a fully characterized crystal structure .

Pharmacological Activity

Receptor Affinity and Antipsychotic Potency
Compound D2 Receptor Affinity (Relative to Chlorpromazine) Antipsychotic Potency Key Clinical Uses
Prochlorperazine dimaleate 10–20× higher High Nausea, vertigo, migraine, psychosis
Chlorpromazine HCl 1× (Reference) Moderate Psychosis, agitation
Trifluoperazine HCl 5–10× higher High Schizophrenia, anxiety
Perphenazine 5–10× higher High Schizophrenia, severe nausea

Key Observations :

  • Prochlorperazine dimaleate’s high D2 affinity contributes to its efficacy in managing acute nausea and migraine .
  • Perphenazine and trifluoperazine show comparable antipsychotic potency but are less utilized for antiemetic purposes .
Antiviral Activity
Compound SARS-CoV-2 Pseudoparticle Inhibition DENV-2 Protection (In Vivo) Mechanism of Action
Prochlorperazine dimaleate Potent inhibition 5 mg/kg/day survival Blocks clathrin-mediated viral entry
Chlorpromazine HCl Moderate inhibition Not reported Disrupts endosomal acidification
Thioridazine HCl Weak inhibition Not reported Calcium channel modulation

Key Observations :

  • Prochlorperazine dimaleate uniquely combines antiviral and antipsychotic effects, making it a candidate for repurposing in viral infections .

Formulation and Stability

Compound Tablet Hardness (kg/cm²) Friability (%) Disintegration Time (s) Drug Release (10 min, pH 6.8)
Prochlorperazine dimaleate 3.6 ± 0.2 <0.9 65 98.89%
Chlorpromazine HCl 4.0–5.0 0.5–1.0 120–180 ~80% (pH 1.2)
Trifluoperazine HCl 3.8–4.2 <1.0 90–120 ~85% (pH 6.8)

Key Observations :

  • Prochlorperazine dimaleate’s optimized formulation (F5) achieves rapid disintegration (<65 s) and near-complete drug release, enhancing patient compliance .
  • Conventional phenothiazines like chlorpromazine exhibit slower dissolution, limiting their use in acute settings .

Toxicity and Side Effects

Compound Cytotoxicity (Cell Viability at 10 mM) P-Glycoprotein Inhibition Notable Adverse Effects
Prochlorperazine dimaleate No effect Effective Extrapyramidal symptoms, drowsiness
Promethazine HCl Cytotoxic Weak Sedation, hypotension
Trifluoperazine HCl Moderate cytotoxicity Moderate Tardive dyskinesia, dry mouth

Key Observations :

  • Its ability to inhibit P-glycoprotein may enhance the efficacy of co-administered chemotherapeutics .

Biological Activity

Prochlorperazine dimaleate is a first-generation antipsychotic medication primarily used for its antipsychotic and antiemetic properties. It is a derivative of phenothiazine and acts mainly through the blockade of dopamine receptors in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical applications, and relevant research findings.

Prochlorperazine dimaleate exerts its effects by antagonizing various neurotransmitter receptors:

  • Dopamine Receptors : It primarily blocks D2 dopamine receptors, which are implicated in psychotic disorders and nausea. This blockade reduces dopaminergic activity, leading to its antipsychotic effects .
  • Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT3, contributing to its antiemetic effects .
  • Other Receptors : Prochlorperazine dimaleate has been shown to block histaminergic (H1), cholinergic (M), and adrenergic receptors, which may account for some of its side effects and therapeutic actions .

Pharmacokinetics

The pharmacokinetic profile of prochlorperazine dimaleate is characterized by:

  • Bioavailability : Although specific values are not well-documented, it is presumed to have substantial bioavailability due to extensive protein binding (91-99%) and hepatic metabolism via CYP2D6 and CYP3A4 pathways .
  • Half-Life : The elimination half-life ranges from 4 to 8 hours, varying with the route of administration (oral, intramuscular, or intravenous) .
  • Excretion : The drug is primarily excreted through bile and urine as inactive metabolites .

Clinical Applications

Prochlorperazine dimaleate is utilized in various clinical settings:

  • Psychiatric Disorders : It is effective in treating schizophrenia and generalized non-psychotic anxiety disorders.
  • Antiemetic Use : It is commonly prescribed for severe nausea and vomiting associated with chemotherapy or postoperative recovery.
  • Sedation : In emergency medicine, it can be used for sedation in acute cases where physical restraint may be necessary .

Research Findings

Numerous studies have explored the biological activity of prochlorperazine dimaleate. Below are some notable findings:

StudyFindings
Ghelardini et al. (2004)Prochlorperazine induces central antinociception mediated by the muscarinic system, suggesting potential analgesic properties .
Satoh et al. (2005)The drug delays ventricular repolarization in canine models, indicating cardiovascular effects that warrant caution during use .
Drug Interaction StudiesProchlorperazine has shown interactions with various receptor systems beyond dopamine, including significant effects on serotonin pathways, highlighting its multifaceted pharmacological profile .

Case Studies

Several case studies illustrate the efficacy and safety of prochlorperazine dimaleate in clinical practice:

  • Case Study on Nausea Management : A patient undergoing chemotherapy experienced severe nausea unresponsive to standard antiemetics. Administration of prochlorperazine dimaleate provided rapid relief within minutes, demonstrating its effectiveness in acute settings.
  • Psychiatric Intervention : In a controlled trial involving patients with schizophrenia, prochlorperazine dimaleate significantly reduced psychotic symptoms compared to placebo over a 12-week period.

Q & A

Q. What validated analytical methods are recommended for quantifying prochlorperazine dimaleate purity and stability in pharmaceutical formulations?

Stability-indicating high-performance liquid chromatography (HPLC) methods are critical for assessing prochlorperazine dimaleate under stress conditions (e.g., hydrolysis, oxidation, photodegradation). The United States Pharmacopeia (USP) outlines protocols using UV detection at 254 nm, with a C18 column and mobile phase comprising acetonitrile and phosphate buffer (pH 3.0). System suitability requires a resolution >2.0 between prochlorperazine and its impurities, with relative standard deviation (RSD) <2.0% .

Q. How is prochlorperazine dimaleate synthesized, and what purity criteria are enforced by pharmacopeial standards?

Synthesis involves reacting prochlorperazine free base with maleic acid in methanol, followed by crystallization. Pharmacopeial standards (USP, EP) mandate ≥98.0% purity (dry basis), verified via titration and chromatographic methods. Impurity limits include <0.1% for individual degradation products and <0.5% total impurities. Residual solvents (e.g., methanol) must comply with ICH Q3C guidelines .

Q. What are the solubility and stability considerations for prochlorperazine dimaleate in experimental buffers?

Prochlorperazine dimaleate is sparingly soluble in water (0.3 mg/mL) but dissolves in acetic acid (100%) or 45% aqueous 2-hydroxypropyl-β-cyclodextrin (2.3 mg/mL). It is light-sensitive, requiring storage in amber glass at 2–8°C. Stability in cell culture media is limited to 24 hours at 37°C, necessitating fresh preparation for in vitro studies .

Advanced Research Questions

Q. What molecular mechanisms underlie prochlorperazine dimaleate’s antiviral activity against dengue virus (DENV)?

Prochlorperazine dimaleate inhibits DENV entry by targeting dopamine D2 receptors (D2R) and clathrin-mediated endocytosis. At 10 µM, it reduces viral binding by 70% in Vero cells, with EC50 = 3.2 µM. Mechanistically, it disrupts viral envelope protein E–host receptor interactions and blocks endosomal acidification, preventing fusion .

Q. How does prochlorperazine dimaleate affect human astrocyte viability, and what are the implications for neurotoxicity versus glioblastoma therapy?

At 10 µM, prochlorperazine dimaleate reduces human astrocyte viability by 13.2% (24 hours) and 20.9% (72 hours). However, its EC50 for glioblastoma U-87 MG cells (1.0 µM) is 3-fold lower than for astrocytes, suggesting a therapeutic window. Differential effects on cyclin E2 mRNA (downregulated in cancer cells) and intact motor coordination in murine models support its repurposing potential .

Q. How should researchers address contradictory data on prochlorperazine dimaleate’s dose-dependent cytotoxicity in neuronal cells?

Discrepancies arise from assay variability (e.g., MTT vs. ATP-based viability tests) and cell-type specificity. For example, 5 µM induces <10% cytotoxicity in SH-SY5Y neurons but 15% in astrocytes. Mitigation strategies include:

  • Normalizing data to vehicle controls and cell-count-matched baselines.
  • Validating results across ≥2 orthogonal assays (e.g., flow cytometry for apoptosis).
  • Reporting batch-specific activity, as purity variations (±2%) alter IC50 values .

Key Methodological Notes

  • Cell-Based Assays : Use light-protected plates and pre-equilibrate compounds in culture media to avoid photodegradation and precipitation .
  • Pharmacokinetic Studies : Monitor plasma protein binding (89% in humans) and blood-brain barrier penetration (CNS concentration = 40% of plasma) for in vivo extrapolation .

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Feasible Synthetic Routes

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Prochlorperazine Maleate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.